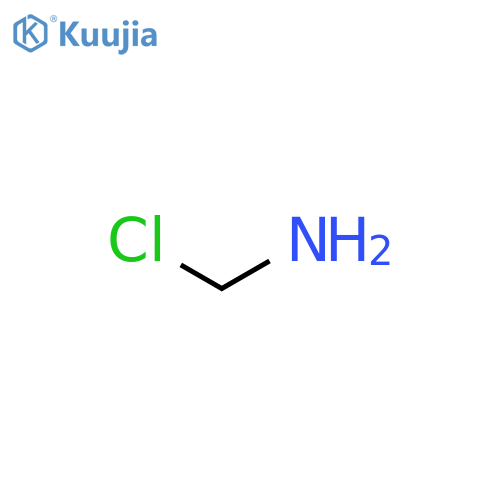Cas no 6154-14-9 (N-Chloromethanamine)

N-Chloromethanamine structure
商品名:N-Chloromethanamine
CAS番号:6154-14-9
MF:CH4NCl
メガワット:CH4ClN
CID:866188
N-Chloromethanamine 化学的及び物理的性質
名前と識別子
-
- n-chloromethylamine
- N-Chloromethanamine
- Methanamine, N-chloro-
-
計算された属性
- せいみつぶんしりょう: 65.00332
じっけんとくせい
- PSA: 26.02
N-Chloromethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C368410-250mg |
N-Chloromethanamine |
6154-14-9 | 250mg |
$ 1568.00 | 2023-04-18 | ||
| TRC | C368410-25mg |
N-Chloromethanamine |
6154-14-9 | 25mg |
$ 201.00 | 2023-04-18 | ||
| TRC | C368410-50mg |
N-Chloromethanamine |
6154-14-9 | 50mg |
$ 374.00 | 2023-04-18 | ||
| TRC | C368410-100mg |
N-Chloromethanamine |
6154-14-9 | 100mg |
$ 800.00 | 2023-09-08 |
N-Chloromethanamine 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
6154-14-9 (N-Chloromethanamine) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 4770-00-7(3-cyano-4-nitroindole)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
